molecular formula C17H13NO3 B4748821 methyl oxo(2-phenyl-1H-indol-3-yl)acetate

methyl oxo(2-phenyl-1H-indol-3-yl)acetate

Cat. No. B4748821
M. Wt: 279.29 g/mol
InChI Key: PXKXFHPILNPSTC-UHFFFAOYSA-N
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Description

Methyl oxo(2-phenyl-1H-indol-3-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. Methyl oxo(2-phenyl-1H-indol-3-yl)acetate has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of methyl oxo(2-phenyl-1H-indol-3-yl)acetate is not fully understood. However, it has been reported to interact with various biological targets, including DNA, RNA, and proteins. It has been suggested that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Methyl oxo(2-phenyl-1H-indol-3-yl)acetate has been reported to exhibit biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. It has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

Methyl oxo(2-phenyl-1H-indol-3-yl)acetate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on methyl oxo(2-phenyl-1H-indol-3-yl)acetate. One of the potential areas of research is the development of novel derivatives with improved potency and selectivity. Another area of research is the investigation of its mechanism of action and the identification of its biological targets. Moreover, the development of new synthetic methods for the preparation of methyl oxo(2-phenyl-1H-indol-3-yl)acetate and its derivatives is also an area of interest.
Conclusion:
Methyl oxo(2-phenyl-1H-indol-3-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl oxo(2-phenyl-1H-indol-3-yl)acetate in various fields.

Scientific Research Applications

Methyl oxo(2-phenyl-1H-indol-3-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. It has also been used as a building block in the synthesis of fluorescent probes, liquid crystals, and organic semiconductors.

properties

IUPAC Name

methyl 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)16(19)14-12-9-5-6-10-13(12)18-15(14)11-7-3-2-4-8-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKXFHPILNPSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl oxo(2-phenyl-1H-indol-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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